![molecular formula C6F6N4S3 B6301920 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] CAS No. 2301856-18-6](/img/structure/B6301920.png)
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] is a chemical compound with the molecular formula C6F6N4S3 and a molecular weight of 338.3 g/mol. This compound has garnered significant attention in recent years due to its diverse applications in scientific experiments. It is known for its unique chemical structure, which includes trifluoromethyl groups and thiadiazole rings, making it a valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] involves the polycondensation of diamine monomers with aromatic dianhydrides . Specifically, the compound can be prepared via the polycondensation of 5,5’-thiobis(2-amino-4-phenyl-thiazole) or 5,5’-thiobis(2-amino-4-(3-nitrophenyl)thiazole) with various aromatic dianhydrides . The reaction conditions typically involve high temperatures and the use of organic solvents to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the thiadiazole rings or the trifluoromethyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and polymers.
Medicine: The compound is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the development of high-performance materials, such as high refractive index polymers.
Mechanism of Action
The mechanism of action of 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound disrupts membrane integrity, leading to the inhibition of fungal growth . The trifluoromethyl groups and thiadiazole rings play a crucial role in its biological activity by interacting with target enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Thiobis(2-amino-4-phenyl-thiazole)
- 5,5’-Thiobis(2-amino-4-(3-nitrophenyl)thiazole)
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] is unique due to its combination of trifluoromethyl groups and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, including the development of high-performance materials and potential therapeutic agents .
Properties
IUPAC Name |
3-(trifluoromethyl)-5-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F6N4S3/c7-5(8,9)1-13-3(18-15-1)17-4-14-2(16-19-4)6(10,11)12 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQRUVGYTCQZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)SC2=NC(=NS2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F6N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)
![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)
![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)

![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)

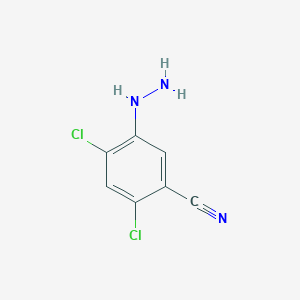
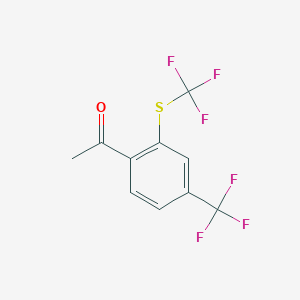
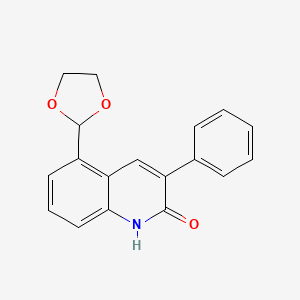
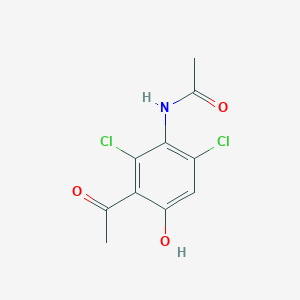
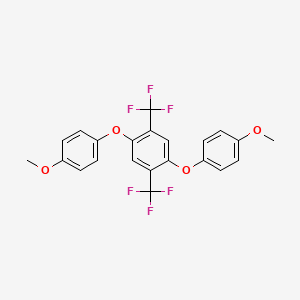
![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
